Chamuvarinin

Content Navigation

Product Name

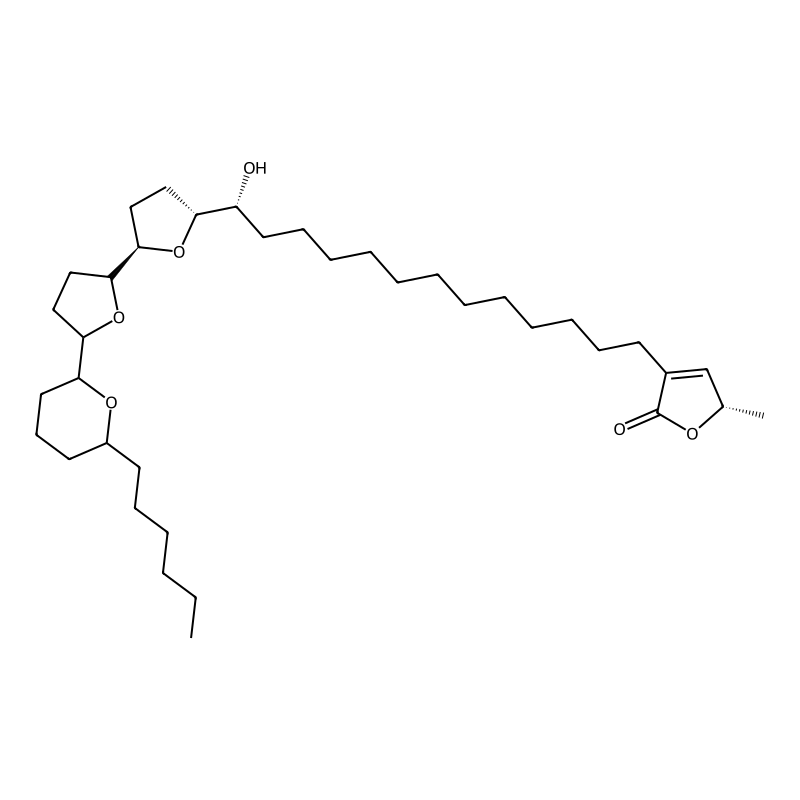

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Chamuvarinin is a naturally occurring compound isolated from the root extract of the plant Uvaria chamae, which belongs to the Annonaceae family. This compound is classified as an acetogenin, a type of secondary metabolite known for its diverse biological activities, particularly in medicinal applications. Chamuvarinin exhibits a complex molecular structure characterized by multiple stereocenters and a unique tetrahydrofuran ring system, which contributes to its biological properties and potential therapeutic uses.

- Fragment Coupling Reactions: These involve the addition of alkynes to aldehydes under specific stereochemical controls, such as Felkin–Anh control, which allows for the selective formation of the desired stereoisomer.

- Cyclization: The formation of the 2,5-cis-substituted tetrahydrofuran ring is achieved through a two-step activation/cyclization process.

- Olefination: A Julia–Kocienski olefination is employed to introduce terminal butenolide functionalities at specific positions within the molecule.

These reactions are integral to producing chamuvarinin in a highly stereocontrolled manner, allowing for precise manipulation of its structural features during synthesis .

Chamuvarinin has demonstrated significant biological activity, particularly against various cancer cell lines and parasitic infections. Notably, it has been shown to possess:

- Anticancer Properties: Chamuvarinin exhibits cytotoxic effects against HeLa cancer cells, indicating its potential as an anticancer agent.

- Antitrypanosomal Activity: It has been tested against both bloodstream and insect forms of Trypanosoma brucei, the causative agent of African sleeping sickness, showing promising results in inhibiting the growth of this parasite .

These properties highlight chamuvarinin's potential as a lead compound for developing new therapeutic agents.

The synthesis of chamuvarinin is complex and involves multiple steps. A highly stereocontrolled total synthesis has been reported, which includes:

- Convergent Modular Strategy: This approach allows for the assembly of different molecular fragments in a controlled manner.

- Key Steps:

- Fragment coupling reactions to construct the core structure.

- Cyclization to form the tetrahydrofuran ring.

- Subsequent functional group modifications through olefination reactions.

Chamuvarinin's unique biological activities make it a candidate for various applications:

- Pharmaceutical Development: Its anticancer and antitrypanosomal properties position it as a potential lead compound for drug development targeting cancer and parasitic diseases.

- Natural Product Research: As part of ongoing research into Annonaceae-derived compounds, chamuvarinin contributes to understanding plant-based therapies and their mechanisms of action.

Studies investigating the interactions of chamuvarinin with biological targets have revealed insights into its mechanism of action. For instance:

- Cellular Mechanisms: Research indicates that chamuvarinin may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

- Parasite Inhibition: Its interaction with Trypanosoma brucei suggests that chamuvarinin disrupts essential metabolic processes within the parasite, leading to cell death.

These findings underscore the importance of understanding how chamuvarinin interacts at the molecular level with various biological systems .

Chamuvarinin shares structural and functional similarities with other acetogenins derived from Annonaceae plants. Some notable compounds include:

- Squamocin: Another acetogenin known for its cytotoxic properties but differs in its specific structural features and biological activity.

- Annonacin: Exhibits similar anticancer effects but possesses distinct chemical characteristics that influence its efficacy and mechanism.

- Mucocin: Shares some structural motifs with chamuvarinin but has different pharmacological profiles.

Comparison TableCompound Source Biological Activity Structural Features Chamuvarinin Uvaria chamae Anticancer, Antitrypanosomal Tetrahydrofuran ring system Squamocin Annona squamosa Cytotoxic Different ring substitutions Annonacin Annona muricata Anticancer Unique carbon skeleton Mucocin Annona muricata Antimicrobial Varies in functional groups

| Compound | Source | Biological Activity | Structural Features |

|---|---|---|---|

| Chamuvarinin | Uvaria chamae | Anticancer, Antitrypanosomal | Tetrahydrofuran ring system |

| Squamocin | Annona squamosa | Cytotoxic | Different ring substitutions |

| Annonacin | Annona muricata | Anticancer | Unique carbon skeleton |

| Mucocin | Annona muricata | Antimicrobial | Varies in functional groups |

Chamuvarinin's unique combination of structural complexity and potent biological activities distinguishes it from these similar compounds, making it a valuable subject for further research in medicinal chemistry.

Chamuvarinin is a bioactive acetogenin first isolated in 2004 from the roots of Uvaria chamae, a shrub native to West Africa, particularly Senegal. This plant belongs to the Annonaceae family, which is renowned for producing structurally complex acetogenins with potent biological activities. Uvaria chamae has a long history of use in traditional medicine for treating parasitic infections, inflammation, and microbial diseases. The discovery of chamuvarinin emerged during phytochemical investigations aimed at identifying cytotoxic compounds from this species. Notably, chamuvarinin was isolated alongside other acetogenins, including squamocin, desacetyluvaricin, and neoannonin, but its unique structural features distinguished it as a novel natural product.

Isolation and Purification Methods

The isolation of chamuvarinin involved a multi-step extraction and chromatographic process. Fresh roots of Uvaria chamae were dried, ground, and subjected to methanol extraction at room temperature. The crude extract was partitioned between chloroform and water, with the chloroform layer concentrated to yield a residue rich in acetogenins. Initial fractionation was performed using vacuum liquid chromatography (VLC) on silica gel with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

Further purification steps included:

- Size-exclusion chromatography: Sephadex LH-20 columns with methanol as the eluent were used to separate compounds by molecular weight.

- High-performance liquid chromatography (HPLC): Semi-preparative reverse-phase HPLC (C18 column, methanol-water mobile phase) provided the final purification, yielding chamuvarinin as a colorless oil.

The isolation process is summarized below:

| Step | Technique | Conditions | Outcome |

|---|---|---|---|

| Extraction | Maceration | Methanol, room temperature | Crude extract |

| Partitioning | Liquid-liquid extraction | Chloroform-water | Chloroform-soluble fraction |

| Fractionation | VLC on silica gel | Hexane-EtOAc → EtOAc-MeOH gradient | Enriched acetogenin fractions |

| Size-exclusion | Sephadex LH-20 | Methanol | Partial purification |

| Final purification | Reverse-phase HPLC | C18 column, MeOH-H2O (85:15) | Chamuvarinin (≥95% purity) |

The overall yield of chamuvarinin from the dried root material was approximately 0.002% (w/w), reflecting its low natural abundance.

Initial Spectroscopic Characterization

The structural elucidation of chamuvarinin relied on advanced spectroscopic techniques:

High-resolution mass spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS revealed a molecular ion peak at m/z 605.4732 [M+H]⁺, consistent with the molecular formula C₃₇H₆₄O₆ (calculated 605.4734). This confirmed the presence of six oxygen atoms and seven degrees of unsaturation.

Nuclear magnetic resonance (NMR) spectroscopy

¹H and ¹³C NMR spectra (CDCl₃, 500 MHz) provided critical insights into the planar structure:

- Oxygenated regions: Signals between δ 3.30–4.20 ppm in ¹H NMR indicated oxygenated methine (CH-O) and methylene (CH₂-O) groups.

- Tetrahydrofuran (THF) and tetrahydropyran (THP) rings: Key correlations in COSY and HMBC spectra identified a bis-THF moiety (C15–C19 and C21–C25) adjacent to a THP ring (C27–C31).

- Aliphatic chain: A long alkyl chain (C32–C37) terminating in a hydroxyl group was evident from δ 1.20–1.40 ppm multiplet integrations.

Infrared (IR) spectroscopy

Strong absorption bands at 3420 cm⁻¹ (O-H stretch) and 1745 cm⁻¹ (γ-lactone carbonyl) confirmed the presence of hydroxyl and α,β-unsaturated lactone functionalities.

Stereochemical analysis

Initial stereochemical assignments were challenging due to the compound’s seven stereogenic centers. Nuclear Overhauser effect spectroscopy (NOESY) revealed key spatial proximities:

- Trans ring junctions between THF and THP rings (C17–C21 and C25–C27).

- Cis configurations within individual THF rings, consistent with biosynthetic patterns in Annonaceous acetogenins.

The absolute configuration (15R,16R,17R,21R,25R,27R,36S) was later confirmed through total synthesis.

The total synthesis of chamuvarinin has been accomplished through several convergent modular strategies, with the most notable approaches developed by Florence and coworkers and subsequently refined by Samala and colleagues. The convergent modular strategy represents the cornerstone approach for constructing the complex adjacently linked bis-tetrahydrofuran-tetrahydropyran ether array that defines chamuvarinin's unique molecular architecture [1] [2] [3].

The original convergent approach, reported by Florence in 2011, utilized a highly convergent strategy for the construction of the central C15-C28 region [1] [2]. This methodology relies on the strategic disconnection of chamuvarinin into three key fragments: a C1-C8 aldehyde subunit, a C9-C20 fragment containing the first tetrahydrofuran ring, and a C21-C34 segment incorporating the tetrahydropyran ring system. The assembly of the central C15-C28 polyether array arises from the coupling of aldehyde (C9-C20) and alkyne (C21-C34), followed by reduction and cyclization to install the C20-C23 tetrahydrofuran motif [1] [4].

A revised streamlined synthesis was subsequently developed, demonstrating the inherent flexibility of the coupling strategy. This approach led to a more efficient synthesis with 17 steps in the longest sequence and 2.2 percent overall yield, in which the key bond couplings are reversed compared to the original route [3] [5]. The modular alkyne coupling/cyclization strategy has proven versatile for constructing adjacently linked acetogenin frameworks in an efficient manner, providing synthetic access to these rare bioactive metabolites while establishing their full stereochemistry [1] [4].

The most recent advancement in convergent methodology came from Samala and colleagues in 2018, who developed a protection-free asymmetric total synthesis approach [6] [7]. This strategy eliminated the need for protecting groups while maintaining excellent stereocontrol, representing a significant improvement in synthetic efficiency. The substrate-controlled construction of the adjacently linked oxatricyclic core demonstrates the evolution of convergent strategies toward more streamlined and efficient synthetic routes [6] [7].

Key Reaction Sequences

Julia-Kocienski Olefination

The Julia-Kocienski olefination serves as a critical reaction sequence in chamuvarinin synthesis, being employed at two strategic positions to construct key carbon-carbon bonds [1] [2] [3]. This modern variant of the Julia olefination offers superior stereoselectivity and milder reaction conditions compared to classical methods, making it particularly suitable for complex natural product synthesis.

In the construction of the C16-C19 tetrahydrofuran precursor, Julia-Kocienski olefination is utilized with sulfone 14 and aldehyde 13 under specific conditions. Treatment of sulfone 14 with sodium hexamethyldisilazide in dimethoxyethane at -78°C, followed by addition of aldehyde 13, provides olefin 16 in 86 percent yield with excellent stereoselectivity (E/Z = 97:3) [1] [4]. This high level of stereochemical control is crucial for the subsequent tetrahydrofuran ring formation.

The final C8-C9 Julia-Kocienski olefination represents the culminating step for butenolide attachment in the chamuvarinin synthesis [1] [2]. Treatment of sulfone 30 with sodium hexamethyldisilazide in tetrahydrofuran at -78°C, followed by addition of aldehyde 2 and warming to -20°C over 4 hours, gives the advanced intermediate 31 in 41 percent yield [1] [4]. This late-stage olefination strategy allows for the installation of the characteristic butenolide motif that is essential for chamuvarinin's biological activity.

The Julia-Kocienski methodology offers several advantages over alternative olefination strategies, including tolerance of sensitive functional groups, predictable stereochemical outcomes, and compatibility with the complex polyether framework of chamuvarinin. The preparation of sulfones via Mitsunobu reaction with 1H-mercaptophenyltetrazole followed by molybdenum(VI)/hydrogen peroxide oxidation provides reliable access to the required olefination partners [1] [4].

Internal Alkylation for Ring Formation

Internal alkylation represents a pivotal strategy for tetrahydrofuran ring construction in chamuvarinin synthesis, particularly for the formation of the C20-C23 syn-substituted tetrahydrofuran motif [1] [6] [7]. This approach leverages intramolecular nucleophilic substitution to achieve highly efficient cyclization with excellent stereochemical control.

The internal alkylation sequence begins with the activation of the C20-hydroxyl group as its mesylate using methanesulfonyl chloride and triethylamine [1] [4]. This activation step proceeds quantitatively and sets the stage for the subsequent cyclization. The key cyclization is then accomplished through treatment with tetrabutylammonium fluoride (TBAF), which promotes both silyl ether cleavage and concomitant 5-exo ring closure to provide the desired tetrahydrofuran ring in excellent yield [1] [4].

The substrate-controlled nature of this internal alkylation approach is particularly noteworthy, as it eliminates the need for external chiral auxiliaries or catalysts. The stereochemical outcome is determined by the pre-existing stereochemistry in the substrate, leading to predictable and highly selective cyclization. This methodology has been successfully applied in the protection-free asymmetric synthesis developed by Samala and colleagues, where the intraring cis or trans relative stereochemistry was controlled by stereoselective internal alkylation [6] [7].

Sequential intramolecular amide enolate alkylation has also been explored as an alternative approach for tetrahydrofuran ring formation in related acetogenin synthesis. This methodology offers complementary reactivity patterns and has proven useful for constructing adjacent tetrahydrofuran-tetrahydropyran systems with high levels of stereocontrol [7].

Stereochemical Control Approaches

Chelation-Controlled Keck Allylation

Chelation-controlled Keck allylation represents a sophisticated stereochemical control strategy employed in the construction of chamuvarinin's complex oxatricyclic core [6] [7] [8]. This methodology enables the establishment of inter-ring stereochemistry in a highly selective manner, specifically generating the crucial threo,threo,threo configuration that characterizes the adjacently linked tetrahydrofuran-tetrahydrofuran-tetrahydropyran array.

The Keck allylation reaction utilizes chelation control to direct the facial selectivity of nucleophilic addition to carbonyl compounds. In the context of chamuvarinin synthesis, this approach has been employed to establish the inter-ring stereochemistry (threo,threo,threo) of the oxatricyclic core in a stereoselective fashion [6] [7] [8]. The chelation occurs between Lewis acidic metal centers and appropriately positioned heteroatoms in the substrate, creating a rigid transition state that enforces high levels of stereochemical control.

The implementation of chelation-controlled conditions in chamuvarinin synthesis requires careful optimization of reaction parameters, including choice of Lewis acid, temperature, and solvent system. The success of this approach lies in its ability to override substrate bias and impose external stereochemical control through coordination-directed reactivity. This methodology has proven particularly valuable for establishing multiple contiguous stereocenters in a single transformation [6] [8].

Advanced applications of chelation-controlled Keck allylation have been demonstrated in related annonaceous acetogenin synthesis, where similar strategies have been employed to construct other members of this natural product family. The predictable nature of this stereochemical control makes it a valuable tool for synthetic chemists working with complex polyether natural products [9].

Substrate-Driven Cyclization Reactions

Substrate-driven cyclization reactions constitute a fundamental approach for stereochemical control in chamuvarinin synthesis, relying on the inherent conformational preferences and steric factors within the substrate to direct cyclization outcomes [6] [7] [1]. These reactions eliminate the need for external chiral auxiliaries or catalysts, instead leveraging the pre-existing stereochemistry and conformational constraints to achieve high levels of selectivity.

Tetrahydropyran ring formation through substrate-driven cyclization has been accomplished via epoxide opening with homoallylmagnesium bromide in the presence of catalytic copper(I) iodide [1] [4]. The resulting alcohol undergoes mCPBA epoxidation followed by catalytic camphorsulfonic acid-promoted 6-exo cyclization to provide both syn and anti tetrahydropyran alcohols. The syn isomer is obtained in 41 percent yield while the anti isomer is formed in 32 percent yield, demonstrating the divergent nature of this approach [1] [4].

Tetrahydrofuran ring construction through substrate-driven cyclization employs a different mechanistic pathway involving asymmetric dihydroxylation followed by base-mediated cyclization. Treatment with AD-mix-β provides the requisite diol precursor with greater than 97:3 diastereoselectivity, which upon base-mediated 5-exo cyclization using potassium carbonate in methanol affords the 2,5-anti-tetrahydrofuran diol in 89 percent yield [1] [4]. This high level of selectivity demonstrates the power of substrate control in directing cyclization outcomes.

The completely substrate-controlled fashion of these cyclizations represents a significant advantage in complex natural product synthesis, as it eliminates the need for stoichiometric chiral reagents while providing predictable stereochemical outcomes. The intraring cis or trans relative stereochemistry can be controlled through careful selection of cyclization conditions and substrate design [6] [7].

Multiple substrate-driven cyclizations can be employed in sequence to construct the complete oxatricyclic core of chamuvarinin. The success of this approach relies on the careful orchestration of conformational effects, steric interactions, and electronic factors that govern the cyclization pathways. This methodology has proven particularly valuable for the construction of other annonaceous acetogenins with similar structural complexity [6] [7] [10].

Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of chamuvarinin has emerged as a crucial area of research, driven by the need to explore structure-activity relationships and develop simplified compounds with retained or enhanced biological activity [10] [11] [12]. These efforts have led to the creation of diverse structural variants that serve both as tools for biological investigation and as potential therapeutic leads.

Bis-tetrahydropyran 1,4-triazole analogues represent a major class of chamuvarinin-inspired compounds designed to simplify the complex tricyclic ether core while maintaining biological activity [10] [11]. The central 1,4-triazole scaffold is conveniently installed through copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry), providing access to diastereomeric analogues with yields ranging from 35 to 77 percent [10] [13]. These analogues display low micromolar trypanocidal activities toward both bloodstream and insect forms of Trypanosoma brucei, demonstrating that structural simplification can be achieved without complete loss of biological potency [10] [11].

Butenolide-containing analogues have been synthesized to investigate the importance of the terminal γ-lactone motif in chamuvarinin's biological activity [10] [13]. The installation of the butenolide moiety is accomplished through a four-step sequence involving Mitsunobu reaction, oxidation to sulfone, Julia-Kocienski olefination with the appropriate aldehyde, and diimide reduction. Incorporation of the butenolide side chain has been observed to impact positively on the trypanocidal activity, confirming its importance for biological function [10] [13].

Diastereomeric variants have been systematically prepared to explore the effects of stereochemistry on biological activity [10] [11]. Both syn-syn and anti-anti bis-tetrahydropyran arrangements have been accessed through divergent synthetic approaches, with the compounds readily separable by column chromatography. These studies have revealed that syn-syn bis-tetrahydropyran analogues act as better spatial mimics of chamuvarinin's U-shaped conformation compared to the corresponding anti-anti isomers, as confirmed by molecular modeling studies [10].

Simplified heterocyclic analogues based on the tricyclic ether core of chamuvarinin have been designed using structure-based approaches [12] [14]. These compounds incorporate 2,5-substituted furan derivatives as central scaffolds, providing access to compounds with reduced structural complexity while maintaining key pharmacophore elements. The synthesis of these analogues typically proceeds in modest but workable yields, reflecting the challenges associated with constructing complex heterocyclic frameworks [12] [14].

Non-natural acetogenin analogues have been developed through systematic modification of the chamuvarinin framework [10] [11] [15]. These compounds explore various structural modifications including different ring sizes, alternative heteroatoms, and modified side chain structures. The resulting analogues exhibit varying degrees of trypanocidal activity and selectivity, providing valuable structure-activity relationship data for further optimization [10] [11].

Benzylated and silylated derivatives serve as protected intermediates in the synthesis of more complex analogues [10] [13]. Benzylated analogues can be readily deprotected under atmospheric hydrogenolysis conditions using palladium hydroxide on carbon with hydrogen gas, providing the corresponding alcohols in 92 to 100 percent yields [10] [13]. These deprotected alcohols serve as key intermediates for further functionalization and biological evaluation.

The lipophilic efficiency of chamuvarinin analogues has been systematically evaluated to assess their potential as drug candidates. Lead compounds such as alcohol 23 display suitable calculated log P values of 5.163 and molecular weights below 500, adhering to Lipinski's rule of five [10] [13]. However, the incorporation of butenolide moieties and extended alkyl chains can lead to increased lipophilicity, with some analogues exhibiting log P values as high as 9 [10] [13].

XLogP3

Wikipedia

Dates

Explore Compound Types